molecular formula C8H13BrCl2N2 B6216788 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride CAS No. 2742653-56-9

1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride

Cat. No. B6216788
CAS RN: 2742653-56-9
M. Wt: 288
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride, or 1-Bromo-3,5-dimethyl-2-pyridinmethanamine dihydrochloride, is a compound used for a variety of scientific research applications. It is a colorless solid that is soluble in water and organic solvents, and has a molecular weight of 277.09 g/mol. It is a brominated derivative of 2-pyridinmethanamine and is used as a reagent in organic synthesis. It has been used as a catalyst in various organic reactions, as an intermediate in the synthesis of organic compounds, and as a reagent for the determination of nitrite and nitrate.

Scientific Research Applications

1-Bromo-3,5-dimethyl-2-pyridinmethanamine dihydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an intermediate in the synthesis of organic compounds, and as a reagent for the determination of nitrite and nitrate. It has also been used as a starting material for the synthesis of novel organic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-dimethyl-2-pyridinmethanamine dihydrochloride is not well understood. However, it is believed to act as a Lewis acid, which is a type of molecular species that can accept electrons from other molecules. This ability to accept electrons allows it to act as a catalyst in organic synthesis, as it can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-3,5-dimethyl-2-pyridinmethanamine dihydrochloride have not been extensively studied. However, it is believed to have no significant adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Bromo-3,5-dimethyl-2-pyridinmethanamine dihydrochloride in laboratory experiments include its ability to act as a catalyst in organic synthesis, its solubility in water and organic solvents, and its low cost. The main limitation of using this compound is its lack of stability, as it can decompose when exposed to light or heat.

Future Directions

1-Bromo-3,5-dimethyl-2-pyridinmethanamine dihydrochloride has great potential for use in a variety of scientific research applications. Future research should focus on exploring its potential as a catalyst in organic synthesis, its ability to be used as an intermediate in the synthesis of organic compounds, and its potential use as a reagent for the determination of nitrite and nitrate. Additionally, further research should be conducted to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

1-Bromo-3,5-dimethyl-2-pyridinmethanamine dihydrochloride is synthesized through a two-step process. The first step involves the reaction of bromoacetaldehyde with dimethylacetamide in the presence of a base, such as sodium hydroxide, to form a bromoacetamide intermediate. The bromoacetamide is then reacted with 2-pyridinmethanamine in the presence of an acid, such as hydrochloric acid, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride involves the reaction of 3-bromo-5,6-dimethylpyridin-2-amine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-bromo-5,6-dimethylpyridin-2-amine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 3-bromo-5,6-dimethylpyridin-2-amine with formaldehyde in the presence of a suitable catalyst to form 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanal.", "Step 2: Reduce 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanal with sodium borohydride to form 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanol.", "Step 3: React 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanol with hydrochloric acid to form 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride." ] }

CAS RN

2742653-56-9

Molecular Formula

C8H13BrCl2N2

Molecular Weight

288

Purity

95

Origin of Product

United States

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